5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a pyrrolopyridine derivative featuring a methoxycarbonyl group at position 5 and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
5-methoxycarbonyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-2-6-7(9(13)14)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPUWAGYDRIBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS Number: 1190321-80-2) is a heterocyclic compound with the molecular formula CHNO and a molecular weight of 220.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and inflammation modulation.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 220.18 g/mol |
| CAS Number | 1190321-80-2 |
| Purity | ≥ 95% |
Anticancer Properties
Recent studies have highlighted the cytotoxic activity of various 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound. Research indicates that these compounds exhibit significant potency against cancer cell lines by inhibiting the HGF/MET signaling pathway, which is crucial in many cancers. The compound's structure allows it to interact effectively with cellular targets, leading to apoptosis in cancer cells .
Inhibition of Inflammatory Pathways
This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages when exposed to inflammatory stimuli like lipopolysaccharides (LPS) . This suggests a potential therapeutic application in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the methoxycarbonyl group enhances its solubility and bioavailability, which are crucial for its efficacy as a therapeutic agent. SAR studies indicate that modifications in the pyrrolo ring can lead to variations in potency against specific biological targets .
Case Studies
Several case studies have explored the efficacy of this compound:
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various pyrrolo derivatives on human cancer cell lines. Results showed that compounds similar to this compound exhibited IC values in the low micromolar range, indicating strong anticancer potential .
- Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of the compound. It was found that treatment with this pyrrolo derivative significantly reduced TNF-α levels in vitro, suggesting its role as a potential anti-inflammatory agent .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolo[2,3-b]pyridine derivatives, focusing on substituent effects, synthesis, and applications.
Structural and Substituent Variations
Key analogs include:
Substituent Impact Analysis :
- Methoxycarbonyl (COOCH₃) : Introduces polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media.
- Trifluoromethyl (CF₃) : Increases lipophilicity and bioavailability, common in drug design for improved pharmacokinetics .
- Halogens (Cl, Br, F) : Electron-withdrawing effects activate the ring for nucleophilic substitution or cross-coupling reactions .
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility, whereas CF₃ or halogen substituents increase logP values .
- Acidity : The carboxylic acid (pKa ~2–3) is more acidic than ester derivatives (e.g., methyl ester in , pKa ~4–5).
- Stability : Halogenated analogs (Cl, Br) are prone to hydrolysis under basic conditions, while CF₃ derivatives exhibit greater stability .
Q & A
Q. What are the optimal synthetic routes for 5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for scalability?
Methodological Answer: The synthesis typically involves multi-step cyclization and functionalization. A common route starts with ethyl 2-chloronicotinate, followed by cyclization using NaH/MeI in THF to form the pyrrolopyridine core . Catalysts like Pd(PPh₃)₄ are critical for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents . For scalability, continuous flow reactors can enhance efficiency by maintaining controlled temperature/pressure and reducing side reactions . Key parameters to optimize include:
Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group placement?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR resolves the methoxycarbonyl (δ ~3.8 ppm for OCH₃) and carboxylic acid (δ ~12 ppm for COOH) groups. NOESY confirms spatial proximity of substituents .
- X-ray crystallography : Resolves fused-ring planarity and substituent angles (e.g., dihedral angle <10° between pyrrole and pyridine rings) .
- HRMS : Validates molecular formula (C₁₀H₈N₂O₄; [M+H]⁺ = 221.0662) .
Q. What biological assays are suitable for evaluating its activity, and what mechanisms are hypothesized?
Methodological Answer:
- Antibacterial assays : Microdilution MIC testing against E. coli and S. aureus (nalidixic acid analogs; IC₅₀ <10 µM in some derivatives) .
- Enzyme inhibition : Fluorescence-based assays for DNA gyrase/topoisomerase IV inhibition (targets for quinolone-like activity) .
- Mechanism : The carboxylic acid and methoxycarbonyl groups may chelate Mg²⁺ ions in bacterial enzymes, disrupting DNA replication .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer: Contradictions often arise from assay variability or unaccounted substituent effects. Mitigation strategies:
- Factorial design : Vary substituents (e.g., methyl vs. chloro at position 5) while holding other groups constant .
- Control experiments : Include nalidixic acid as a positive control and assess cytotoxicity (e.g., HEK293 cell viability) to isolate target effects .
- Computational docking : Use AutoDock Vina to model interactions with DNA gyrase, prioritizing substituents with favorable binding scores (e.g., ΔG < -8 kcal/mol) .
Example SAR Table:
| Substituent (Position) | Antibacterial Activity (MIC, µg/mL) | Topoisomerase Inhibition (%) |
|---|---|---|
| -OCH₃ (5) | 2.5 (E. coli) | 78 ± 5 |
| -Cl (5) | 1.2 (E. coli) | 92 ± 3 |
| -COOH (3) | >100 | <10 |
Q. What strategies address low metabolic stability in in vivo models?
Methodological Answer: Instability often stems from esterase cleavage of the methoxycarbonyl group. Solutions:
- Prodrug modification : Replace COOH with ethyl ester (logP increased by 1.5; t₁/₂ in plasma: 2h → 8h) .
- Deuterium labeling : Substitute labile hydrogens (e.g., -OCH₃ → -OCD₃) to slow oxidative metabolism .
- CYP450 inhibition : Co-administer ketoconazole (10 µM) to reduce hepatic clearance .
Q. How can regioselectivity challenges in introducing substituents to the pyrrolopyridine core be overcome?
Methodological Answer: Regioselectivity is influenced by directing groups and reaction conditions:
- Nitration : Use HNO₃ at 0°C to favor position 5 over 3 (3:1 ratio) .
- Cross-coupling : Boronic acids with electron-withdrawing groups (-CF₃) selectively react at position 2 (Pd(OAc)₂, SPhos ligand) .
- Protecting groups : Fmoc-protection of the carboxylic acid prevents undesired side reactions during alkylation .
Q. What computational tools predict reactivity and guide synthetic optimization?
Methodological Answer:
- DFT calculations : Gaussian09 optimizes transition states (e.g., cyclization energy barrier <25 kcal/mol indicates feasibility) .
- Machine learning : Train models on PubChem data to predict reaction yields (R² >0.85 for Pd-catalyzed couplings) .
- Molecular dynamics : Simulate solvent effects (e.g., dioxane vs. DMF) on reaction rates using GROMACS .
Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?
Methodological Answer:
- Stability profile : In DMSO, degradation <5% at -20°C over 6 months; in H₂O (pH 7.4), hydrolysis of methoxycarbonyl occurs (t₁/₂ = 72h) .
- Optimal storage : Lyophilized solid under argon (purity >98% after 12 months) .
- pH adjustment : Buffers (pH 4–6) minimize carboxylic acid deprotonation and aggregation .
Q. What synthetic methodologies enable functional group interconversion (e.g., carboxylic acid to amide)?
Methodological Answer:
- Amide coupling : Use EDC/HOBt with primary amines (e.g., benzylamine; yield >80% in DCM) .
- Reduction : LiAlH₄ reduces COOH to CH₂OH (0°C, 2h; quench with Na₂SO₄) .
- Esterification : SOCl₂/MeOH converts COOH to methyl ester (reflux, 4h; 95% yield) .
Q. How can cross-coupling reactions diversify the pyrrolopyridine scaffold for novel analogs?
Methodological Answer:
- Suzuki coupling : React 5-bromo derivatives with arylboronic acids (Pd(OAc)₂, K₂CO₃, 105°C; yields 70–90%) .
- Sonogashira coupling : Introduce alkynes using CuI/Pd(PPh₃)₂Cl₂ (terminal alkynes, rt; 65–80% yield) .
- Buchwald-Hartwig amination : Install amino groups with XPhos Pd G3 (100°C, 12h; yields 50–70%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
